5-Ethyl-6-iodobenzo[d][1,3]dioxole
Description
5-Ethyl-6-iodobenzo[d][1,3]dioxole is a halogenated benzodioxole derivative characterized by an ethyl group at position 5 and an iodine atom at position 6 of the fused aromatic ring system. While direct references to this compound are absent in the provided evidence, its structural analogs—substituted benzodioxoles with halogens (e.g., bromo, chloro), nitro, and alkyl groups—are extensively documented. These analogs are synthesized via nucleophilic substitution, condensation, or single-electron transfer (SET) reactions, often under nitrogen atmospheres or using catalysts like tetrakis(dimethylamino)ethylene (TDAE) . Such compounds are typically intermediates in pharmaceuticals, agrochemicals, or materials science due to their aromatic stability and functional group versatility .
Properties
CAS No. |
1061318-90-8 |
|---|---|
Molecular Formula |
C9H9IO2 |
Molecular Weight |
276.07 g/mol |
IUPAC Name |
5-ethyl-6-iodo-1,3-benzodioxole |
InChI |
InChI=1S/C9H9IO2/c1-2-6-3-8-9(4-7(6)10)12-5-11-8/h3-4H,2,5H2,1H3 |
InChI Key |
SCXVKZOHPKZKNJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1I)OCO2 |
Canonical SMILES |
CCC1=CC2=C(C=C1I)OCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The position and nature of substituents significantly influence benzodioxole derivatives' properties:
Key Observations :
- However, iodine’s lower electronegativity reduces leaving-group efficiency relative to bromine .
- Nitro vs. Alkyl Groups : Nitro-substituted derivatives (e.g., 6-nitrobenzo[d][1,3]dioxoles) exhibit higher reactivity in reduction or alkylation reactions, whereas ethyl groups enhance lipophilicity and metabolic stability .
Physical and Chemical Properties
Notes:
- Iodine’s polarizability may increase the compound’s refractive index and density compared to lighter halogens.
- Fluorinated derivatives exhibit lower melting points due to reduced crystallinity .
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